N-(3-chloro-4-propoxybenzyl)ethanamine
Description
N-(3-chloro-4-propoxybenzyl)ethanamine is a substituted phenethylamine derivative characterized by a benzyl group attached to the nitrogen atom of ethanamine. The benzyl moiety is substituted with a chlorine atom at the 3-position and a propoxy group (OCH₂CH₂CH₃) at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.732 |
IUPAC Name |
N-[(3-chloro-4-propoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H18ClNO/c1-3-7-15-12-6-5-10(8-11(12)13)9-14-4-2/h5-6,8,14H,3-4,7,9H2,1-2H3 |
InChI Key |
YGBRHTZMMATWMT-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)CNCC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
Key Observations:
- Substituent Position and Electronic Effects: The 3-chloro-4-propoxy substitution in the target compound contrasts with the 4-chloro-2,5-dimethoxy pattern in 25C-NBOH.
- Functional Group Diversity : Unlike 25C-NBOH, which includes an N-methoxybenzyl group for receptor binding, the target compound lacks this moiety, suggesting divergent pharmacological profiles . The nitrobenzamide group in ’s compound introduces hydrogen-bonding capacity absent in the target molecule .
Physicochemical Properties
- Lipophilicity: The propoxy group (logP ~2.1) in this compound increases hydrophobicity compared to methoxy (logP ~0.7) or phenoxy (logP ~2.0) substituents, as seen in 2-(2-chlorophenoxy)-N-ethylethanamine .
- Acid-Base Behavior : The pKa of the amine group is influenced by electron-withdrawing substituents. For example, (3-chloro-4-nitrophenyl)methanamine has a pKa of ~8.07 due to nitro and chloro groups , while the target compound’s pKa is likely lower (~9–10) due to the less electron-withdrawing propoxy group.
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